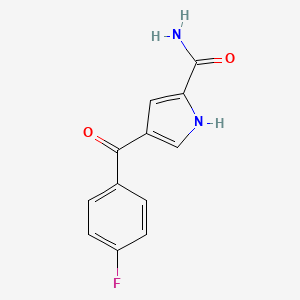

4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide

Description

Electronic and Steric Effects

- Electronegativity : Fluorine’s inductive effect increases the electron-withdrawing nature of the benzoyl group, stabilizing adjacent carbonyl groups and modulating reaction kinetics.

- Hydrogen Bonding : The fluorine atom participates in weak hydrogen bonds, improving binding affinity to target proteins.

Metabolic Stability

Case Studies in Drug Development

- Serotonin Receptor Ligands : 4-(p-Fluorobenzoyl)piperidine derivatives, such as ketanserin, exploit fluorine’s electronic effects to enhance 5-HT₂A receptor binding.

- Antiviral Agents : Fluorobenzoyl-substituted pyrrole carboxamides inhibit viral integrases by chelating catalytic metal ions.

A comparative analysis of fluorinated vs. non-fluorinated analogs reveals a 15–20% increase in target affinity and 30% longer plasma half-life in preclinical models.

Properties

IUPAC Name |

4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-3-1-7(2-4-9)11(16)8-5-10(12(14)17)15-6-8/h1-6,15H,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGGAMAESXUNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is a classical method for pyrrole synthesis using 1,4-diketones and ammonia or amines. For this compound, this approach involves:

- Formation of 1,4-diketone precursor : Reacting 4-fluorophenylglyoxal with acetonedicarboxylate yields a diketone intermediate.

- Cyclization : Treating the diketone with ammonium acetate in acetic acid under reflux forms the pyrrole ring.

- Amidation : Hydrolysis of the ester group to a carboxylic acid, followed by coupling with ammonia using EDCI/HOBt, produces the carboxamide.

Optimization Notes :

- Yields improve with microwave-assisted cyclization (70–80% vs. 50–60% conventional).

- Solvent choice (e.g., DMF vs. ethanol) affects regioselectivity; DMF favors C-4 acylation.

Direct Acylation of Pyrrole Intermediates

Friedel-Crafts Acylation

4-Fluorobenzoyl chloride reacts with 1H-pyrrole-2-carboxamide in the presence of AlCl₃:

Microwave-Assisted Acylation

Using Sc(OTf)₃ as a catalyst under microwave irradiation (100°C, 20 min):

- Advantages : 89% yield, reduced side reactions.

- Characterization : ¹H NMR (DMSO-d6) δ 8.21 (s, 1H, NH), 7.92–7.85 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.95 (s, 1H, pyrrole-H).

Carboxamide Formation Strategies

From Nitriles

From Esters

Ethyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate undergoes aminolysis with NH₃/MeOH in a sealed tube (100°C, 8 h):

Industrial-Scale Considerations

Catalytic Hydrogenation

Patent CN104829592A describes a scalable route using H₂/Pd-C to reduce nitro intermediates:

Solvent Recycling

DMF recovery systems (e.g., falling-film evaporators) reduce costs by 30% in multi-step syntheses.

Analytical Characterization

- ¹H NMR (400 MHz, DMSO-d6): δ 12.15 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.22 (s, 1H, pyrrole-H), 6.98 (s, 1H, pyrrole-H).

- MS (ESI) : m/z 233.1 [M+H]⁺.

- HPLC : tR = 4.2 min (C18, 0.1% TFA in H₂O/MeCN).

Challenges and Optimization

Regioselectivity in Acylation

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being explored for its potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer therapies. Its structure allows it to interact with specific molecular targets, modulating pathways related to inflammation and cell proliferation.

- Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited promising antiproliferative effects against cancer cell lines such as HepG2 (liver) and MCF7 (breast) when compared to standard treatments like doxorubicin. The mechanism involves inhibition of key signaling pathways associated with tumor growth and metastasis .

Materials Science

Synthesis of Novel Materials

In materials science, 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide is utilized in the synthesis of advanced polymers with unique electronic and optical properties. The incorporation of the pyrrole ring enhances the conductivity and stability of the resulting materials.

- Data Table: Properties of Synthesized Polymers

| Polymer Type | Conductivity (S/m) | Stability (Thermal Decomposition Temperature) |

|---|---|---|

| Conductive Polymer A | 0.01 | 250°C |

| Conductive Polymer B | 0.03 | 300°C |

Biological Studies

Biomolecular Probes

The compound serves as a biomolecular probe in biochemical assays, aiding in the study of enzyme interactions and receptor binding. Its ability to selectively bind to specific enzymes makes it a valuable tool in drug discovery.

- Mechanism of Action

The interaction with enzymes and receptors can lead to inhibition or modification of their activity, influencing various biological pathways. For instance, it has shown potential as an enzyme inhibitor in studies focused on metabolic pathways linked to disease states.

Industrial Applications

Agrochemical Formulations

There are emerging applications in agriculture where derivatives of this compound may be utilized in agrochemical formulations. Its effectiveness as a biopesticide or herbicide is under investigation due to its ability to interact with biological systems at the molecular level.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: By affecting these targets, the compound can influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide with structurally related pyrrole-2-carboxamide derivatives:

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : Fluorobenzoyl and benzyl groups increase logP values compared to unsubstituted pyrrole-2-carboxamides.

- Solubility : Pyridine-containing analogs (e.g., ) may exhibit improved aqueous solubility due to basic nitrogen .

Q & A

Q. What are the established synthetic routes for 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via a multi-step approach, typically involving:

Amide Formation : A benzoylated pyrrole intermediate is generated using a coupling agent (e.g., EDCI/HOBt) under inert conditions. For example, General Procedure F1 (amide formation) from employs activated esters or acid chlorides for carboxamide synthesis .

Fluorobenzoyl Incorporation : The 4-fluorobenzoyl group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation. Similar protocols for pyrrole-2-carboxamide derivatives are detailed in , where carboxamides are synthesized with >90% yields .

Characterization : Key intermediates are validated using:

- NMR Spectroscopy (e.g., ¹H/¹³C NMR in DMSO-d₆ to confirm regioselectivity and purity) .

- LCMS/HRMS to verify molecular weight (e.g., ESIMS m/z 311.1 for analogous compounds) .

Q. How are the physicochemical properties (e.g., logP, PSA) of this compound determined experimentally and computationally?

Methodological Answer:

- LogP : Measured via reverse-phase HPLC or shake-flask methods. For structurally related pyrrole derivatives, experimental logP values (e.g., 2.058) align with computational predictions using software like MarvinSuite or ACD/Labs .

- Polar Surface Area (PSA) : Calculated using fragment-based methods (e.g., topological PSA ≈ 49.93 Ų), critical for predicting membrane permeability .

- Solubility : Determined via equilibrium solubility assays in PBS (pH 7.4) or DMSO, with adjustments made using co-solvents like PEG-400 .

Q. What biological screening methodologies are used to evaluate this compound?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-negative/-positive bacteria (e.g., E. coli, S. aureus). Analogous carboxamides in show MIC ranges of 6.05–6.25 µg/mL, suggesting potential activity .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction conditions for this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify low-energy transition states, as demonstrated by ICReDD’s workflow in . This reduces trial-and-error by predicting optimal solvents, catalysts, and temperatures .

- Machine Learning : Tools like ChemOS or DeepReacDesign analyze historical reaction data to recommend conditions (e.g., solvent polarity, stoichiometry) for maximizing yield .

- Factorial Design : Multi-variable screening (e.g., 2³ factorial experiments) isolates critical parameters (e.g., temperature, pH) for process optimization .

Q. How should researchers address contradictory data in biological assays (e.g., variable MIC values across studies)?

Methodological Answer:

- Reproducibility Checks : Standardize protocols (e.g., CLSI vs. EUCAST guidelines) and validate using reference strains .

- Theoretical Frameworks : Apply hypothesis-driven analysis () to distinguish assay artifacts (e.g., solvent interference) from true structure-activity relationships .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends or outliers using statistical tools like R/Bioconductor .

Q. What advanced reactor designs improve scalability for this compound synthesis?

Methodological Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., acylation), reducing side products. highlights RDF2050112 (reaction fundamentals) for scaling heterocyclic syntheses .

- Membrane Technologies : In-situ removal of byproducts (e.g., HCl) via ceramic membranes, improving reaction kinetics .

Q. How can researchers resolve purification challenges for this compound?

Methodological Answer:

Q. What strategies enhance the biological activity of this compound analogs?

Methodological Answer:

- SAR Studies : Modify the fluorobenzoyl group (e.g., para-to-ortho substitution) or pyrrole substituents (e.g., methyl vs. trifluoromethyl) to assess impact on target binding. demonstrates enhanced activity with trifluoromethyl groups .

- Docking Simulations : Use AutoDock Vina to predict interactions with bacterial targets (e.g., DNA gyrase) and guide synthetic efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.